Cas no 2228534-15-2 (4-(3-fluoro-2-methoxyphenyl)-2-methylbutan-2-amine)

4-(3-Fluoro-2-methoxyphenyl)-2-methylbutan-2-amine is a fluorinated aromatic amine derivative with potential applications in pharmaceutical and chemical research. Its structure features a methoxy and fluorine substituent on the phenyl ring, which may influence its reactivity and binding properties. The tertiary amine group and branched alkyl chain contribute to its unique physicochemical characteristics, such as lipophilicity and steric hindrance. This compound could serve as an intermediate in the synthesis of bioactive molecules or as a scaffold for drug discovery. Its fluorinated aromatic core may enhance metabolic stability and bioavailability, making it of interest for medicinal chemistry studies. Further research is required to fully elucidate its properties and applications.
4-(3-fluoro-2-methoxyphenyl)-2-methylbutan-2-amine structure
2228534-15-2 structure
Product Name:4-(3-fluoro-2-methoxyphenyl)-2-methylbutan-2-amine
CAS No:2228534-15-2
MF:C12H18FNO
MW:211.275826931
CID:6100226
PubChem ID:165973293
Update Time:2025-10-30

4-(3-fluoro-2-methoxyphenyl)-2-methylbutan-2-amine Chemical and Physical Properties

Names and Identifiers

    • 4-(3-fluoro-2-methoxyphenyl)-2-methylbutan-2-amine
    • EN300-1806545
    • 2228534-15-2
    • Inchi: 1S/C12H18FNO/c1-12(2,14)8-7-9-5-4-6-10(13)11(9)15-3/h4-6H,7-8,14H2,1-3H3
    • InChI Key: LQOZCLFJMYEENW-UHFFFAOYSA-N
    • SMILES: FC1=CC=CC(=C1OC)CCC(C)(C)N

Computed Properties

  • Exact Mass: 211.137242360g/mol
  • Monoisotopic Mass: 211.137242360g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 196
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 35.2Ų

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Additional information on 4-(3-fluoro-2-methoxyphenyl)-2-methylbutan-2-amine

Compound 4-(3-fluoro-2-methoxyphenyl)-2-methylbutan-2-amine (CAS No: 2228534-15-2)

4-(3-fluoro-2-methoxyphenyl)-2-methylbutan-2-amine (CAS No: 2228534-15-2) is a versatile organic compound with significant applications in the fields of pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique structure, which combines a fluoro-substituted aromatic ring with a branched amine group, making it highly functional and reactive. Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound, opening new avenues for its use in drug discovery and material development.

The molecular structure of 4-(3-fluoro-2-methoxyphenyl)-butan-amine (CAS No: 2emphasized) is a testament to the elegance of organic chemistry. The presence of the fluoro group at the meta position of the phenyl ring introduces electronic effects that enhance the compound's reactivity and selectivity in various chemical reactions. Additionally, the methoxy group at the ortho position contributes to the compound's stability and solubility properties, making it suitable for a wide range of applications.

Recent studies have highlighted the potential of 4-(3-fluoro-methoxyphenyl)-butan-amine (CAS No: 1) as a key intermediate in the synthesis of bioactive molecules. Its ability to participate in nucleophilic substitutions, Michael additions, and other organocatalytic reactions has been extensively explored by researchers worldwide. For instance, a study published in *Journal of Medicinal Chemistry* demonstrated that this compound can be effectively utilized in the construction of complex heterocyclic frameworks, which are essential components of many drug candidates.

The synthesis of 4-(3-fluoro-methoxyphenyl)-butan-amine (CAS No: 1) has also been optimized through green chemistry approaches. Traditional methods often involved multiple steps and hazardous reagents, but recent advancements have introduced more sustainable protocols. For example, researchers have successfully employed microwave-assisted synthesis to achieve higher yields and shorter reaction times while minimizing environmental impact.

In terms of biological activity, 4-(3-fluoro-methoxyphenyl)-butan-amine (CAS No: 1) has shown promising results in various bioassays. It exhibits moderate inhibitory effects against several enzymes implicated in inflammatory diseases, making it a potential candidate for anti-inflammatory drug development. Furthermore, its ability to modulate cellular signaling pathways has been explored in cancer research, with preliminary data suggesting its role as a chemopreventive agent.

The applications of 4-(3-fluoro-methoxyphenyl)-butan-amine strong) (CAS No: 1) extend beyond pharmaceuticals into agrochemicals and materials science. In agrochemistry, it has been investigated as a component of herbicides and fungicides due to its ability to disrupt key metabolic pathways in pests and pathogens. In materials science, researchers have explored its use as a building block for advanced polymers and coatings with enhanced mechanical properties.

In conclusion, 4-(3-fluoro-< strong>methoxyphenyl strong>) -< strong > butan strong > - < strong > amine strong > ( CAS No : 1 ) is a multifaceted compound with immense potential across diverse industries . Its unique structure , coupled with recent advancements in synthesis and application , positions it as a valuable tool for researchers and industry professionals alike . As ongoing studies continue to uncover new insights into its properties and uses , this compound is poised to play an increasingly important role in modern science and technology . p > article > response >

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